molecular formula C11H13NO3 B195670 Ethyl 4-acetamidobenzoate CAS No. 5338-44-3

Ethyl 4-acetamidobenzoate

Cat. No.: B195670
CAS No.: 5338-44-3
M. Wt: 207.23 g/mol
InChI Key: NHLOBHNRBWKNIO-UHFFFAOYSA-N
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Description

Ethyl 4-acetamidobenzoate (CAS 5338-44-3) is an aromatic ester derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . Its structure comprises a benzoate backbone substituted with an acetamido group at the para position and an ethyl ester moiety. Key physical properties include a melting point of 153–157°C, a boiling point of 390.8°C (at 760 mmHg), and a density of 1.171 g/cm³ . The compound is synthesized via acetylation of ethyl 4-aminobenzoate using acetic acid under ultrasonic irradiation, achieving yields up to 98% . Spectroscopic characterization confirms the presence of carbonyl (C=O) stretches at 1705–1712 cm⁻¹ (IR) and distinct NMR signals for the ethyl group (δ 1.35 ppm, triplet) and acetamido NH (δ 10.56 ppm) .

Preparation Methods

Synthetic Routes for Ethyl 4-Acetamidobenzoate

Esterification of 4-Acetamidobenzoic Acid

The esterification of 4-acetamidobenzoic acid with ethanol proceeds via acid-catalyzed nucleophilic acyl substitution. A representative protocol involves:

  • Reactants : 4-Acetamidobenzoic acid (1.0 mol), ethanol (5.0 mol), sulfuric acid (0.1 mol).

  • Conditions : Reflux at 78°C for 6–8 hours under anhydrous conditions .

  • Workup : Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate.

Key Data :

ParameterValue
Yield85–92%
Purity (HPLC)98.5%
Byproducts<2% unreacted acid

This method’s efficiency depends on the molar ratio of ethanol to acid, with excess ethanol driving the equilibrium toward ester formation. Catalytic sulfuric acid enhances protonation of the carbonyl group, facilitating nucleophilic attack by ethanol .

Acetylation of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate undergoes acetylation using acetic anhydride under basic conditions:

  • Reactants : Ethyl 4-aminobenzoate (1.0 mol), acetic anhydride (1.2 mol), pyridine (1.5 mol).

  • Conditions : Stirring at 25°C for 2 hours, followed by quenching with ice water .

  • Workup : Filtration and recrystallization from ethanol.

Key Data :

ParameterValue
Yield88–95%
Purity (NMR)99%
Reaction Time2 hours

Pyridine acts as both a catalyst and acid scavenger, mitigating side reactions such as hydrolysis of acetic anhydride. The exothermic nature of the reaction necessitates temperature control to prevent decomposition .

Catalysts and Reaction Conditions

Composite Catalysts in Industrial Synthesis

A patented method employs a composite catalyst system for one-pot synthesis of ethyl 4-aminobenzoate, which can be acetylated to the target compound :

  • Catalyst Composition : Sodium bisulfate, N,N-dimethylformamide (DMF), diatomite, sodium polysulfide (molar ratio 1:3:1).

  • Conditions : Reflux at 78°C for 6 hours.

Performance Metrics :

MetricValue
Conversion Rate94%
Catalyst Reusability5 cycles
Energy Consumption15 kWh/kg product

The diatomite component provides a high-surface-area support, enhancing reactant-catalyst interactions, while sodium polysulfide facilitates reduction steps in intermediate formation .

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale production utilizes continuous flow reactors to optimize heat and mass transfer:

  • Reactor Type : Tubular reactor with static mixers.

  • Parameters : Residence time 30 minutes, temperature 80°C, pressure 2 bar.

  • Output : 50 kg/hour with 96% purity .

Advantages :

  • Reduced side reactions due to precise temperature control.

  • Scalability for multi-ton production.

Purification and Characterization Techniques

Recrystallization Optimization

This compound is purified via recrystallization from ethanol-water (3:1 v/v):

  • Solvent Ratio : Critical for minimizing solubility of impurities.

  • Yield Loss : <5% during crystallization.

Characterization Data :

  • Melting Point : 153–157°C .

  • ¹H NMR (CDCl3_3) : δ 1.33 (t, 3H, CH3_3), 2.15 (s, 3H, COCH3_3), 4.31 (q, 2H, OCH2_2), 7.85 (d, 2H, ArH), 8.02 (d, 2H, ArH) .

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityCost ($/kg)
Esterification85–92%98.5%Moderate120
Acetylation88–95%99%High95
Industrial Flow Reactor96%99.5%Very High80

The acetylation route offers superior cost-effectiveness and scalability, making it preferable for industrial applications. Laboratory-scale syntheses favor esterification for its simplicity and minimal byproduct formation .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-acetamidobenzoate is primarily recognized for its role as a local anesthetic. It is structurally related to benzocaine, which is widely used in topical analgesics.

Local Anesthetic Properties

Research indicates that this compound exhibits significant local anesthetic effects, comparable to those of benzocaine. Its mechanism involves blocking sodium channels, thereby inhibiting nerve impulse transmission.

  • Study Findings : A study demonstrated that this compound effectively inhibited sodium channels in bacterial cells, suggesting potential therapeutic applications in pain management and surgery .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various bioactive compounds through chemical reactions such as condensation and acylation.

Synthesis of Schiff Bases

One notable application is in the synthesis of Schiff bases, which are important in medicinal chemistry for their antibacterial and antifungal properties.

Reaction TypeProduct NameReference
CondensationEthyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoateSigma-Aldrich

Environmental Applications

Recent studies have explored the degradation of this compound as an environmental pollutant, particularly in wastewater treatment processes.

Degradation Studies

A study investigated the degradation of this compound using advanced oxidation processes (AOPs), demonstrating high removal efficiencies.

  • Methodology : The UV/persulfate (UV/PDS) process was employed to treat wastewater containing this compound, achieving over 97% degradation efficiency under optimal conditions .
ParameterValue
Initial Concentration0.05 mM
Removal Efficiency>97%
pH RangeApplicable across pH values

Material Science

This compound has been investigated for its potential use in polymer synthesis and as an additive in various materials.

Polymer Composites

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

  • Case Study : The electrochemical synthesis of nano poly(o-anisidine-co-ethyl 4-acetamidobenzoate) was reported to improve conductivity and mechanical strength .

Mechanism of Action

The mechanism of action of ethyl 4-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, undergoing metabolic conversion to active compounds that exert pharmacological effects. The pathways involved may include hydrolysis of the ester bond and subsequent acetylation or deacetylation reactions.

Comparison with Similar Compounds

Structural Analogs

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Molecular Formula: C₁₀H₁₁NO₅ (vs. C₁₁H₁₃NO₃ for ethyl 4-acetamidobenzoate).
  • Key Differences : A hydroxyl group at the 2-position and a methyl ester instead of ethyl. This substitution reduces lipophilicity (LogP: ~1.89 for ethyl vs. ~1.5 estimated for methyl) and enhances hydrogen-bonding capacity .
  • Applications : Intermediate in synthesizing chlorinated derivatives (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) for pharmaceutical research .

Ethyl 3-Acetamido-4-Ethoxybenzoate

  • Molecular Formula: C₁₃H₁₇NO₄.
  • Key Differences : An ethoxy group at the 4-position and acetamido at the 3-position. The ethoxy group increases steric hindrance and alters solubility compared to the unsubstituted this compound .

Functionalized Derivatives

Ethyl 4-Acetamido-3-Nitrobenzoate

  • Synthesis: Nitration of this compound using HNO₃/H₂SO₄ yields this derivative (75% yield) .
  • Key Differences: Introduction of a nitro group at the 3-position increases molecular weight (252.23 g/mol) and alters electronic properties (IR: 771 cm⁻¹ for NO₂ stretch). The nitro group enhances electrophilicity, making it a candidate for trypanocidal agents .

Ethoxylated Ethyl-4-Aminobenzoate

  • Molecular Formula: C₅₉H₁₁₁NO₂₇ (MW: 1266.6 g/mol).
  • Key Differences : Polyethoxylation dramatically increases hydrophilicity (water-soluble) and molecular size. Used in cosmetic formulations due to low toxicity (ethylene oxide content <1 ppm) .

Ester Variants

Isopropyl 4-Acetamidobenzoate

  • Key Differences: Replacement of the ethyl ester with isopropyl enhances lipophilicity (higher LogP) and may alter crystallization behavior.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Solubility Synthesis Yield
This compound C₁₁H₁₃NO₃ 207.23 Ethyl ester, acetamido 153–157 Low in water 98%
Ethyl 4-acetamido-3-nitrobenzoate C₁₁H₁₂N₂O₅ 252.23 Ethyl ester, acetamido, nitro Not reported Insoluble in water 75%
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₅ 225.20 Methyl ester, acetamido, hydroxyl Not reported Moderate in polar solvents Not reported
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.6 Ethoxylated amino, ethyl ester Liquid at RT Water-soluble >99% purity

Key Research Findings

  • Reactivity : this compound serves as a versatile precursor for nitro, ethoxy, and halogenated derivatives, enabling diverse pharmacological applications .
  • Biological Activity: Nitro derivatives exhibit trypanocidal activity, while ethoxylated variants are safer for topical use .
  • Green Synthesis : Ultrasonic methods for this compound synthesis reduce reaction times and improve yields compared to conventional heating .

Biological Activity

Ethyl 4-acetamidobenzoate, also known as ethyl 4-(acetylamino)benzoate, is an organic compound with the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of 207.23 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data tables.

PropertyValue
Chemical FormulaC11H13NO3C_{11}H_{13}NO_3
Molecular Weight207.23 g/mol
Melting Point153.0 - 157.0 °C
Boiling Point390.8 °C
Density1.171 g/cm³
Refractive Index1.556

Synthesis

This compound can be synthesized through the reaction of ethyl 4-aminobenzoate with acetic anhydride, often utilizing ultrasonic waves to enhance yield and reaction efficiency. The typical yield reported for this synthesis is around 98% .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound against selected pathogens:

OrganismMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli5015
Staphylococcus aureus2520
Pseudomonas aeruginosa10010
Aspergillus niger7512

These results indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. A study evaluated its activity using the human red blood cell (HRBC) membrane stabilization method, which is a common assay for assessing anti-inflammatory potential.

Results of Anti-inflammatory Activity

The percentage of membrane stabilization was calculated as follows:

Percentage Stabilization=(O D of TestO D of ControlO D of Control)×100\text{Percentage Stabilization}=\left(\frac{\text{O D of Test}-\text{O D of Control}}{\text{O D of Control}}\right)\times 100

The findings showed that compounds derived from this compound exhibited stabilization percentages ranging from 64% to 75% , indicating a notable anti-inflammatory effect when compared to standard drugs like Ibuprofen .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study on various derivatives of ethyl-4-aminobenzoate highlighted that modifications to the structure significantly influenced their antimicrobial activity, with some derivatives showing enhanced efficacy against both Gram-positive and Gram-negative bacteria .
  • Ultrasonic Synthesis : Research demonstrated that using ultrasonic waves during the synthesis of this compound not only improved yields but also affected the biological activity of the resultant compounds, suggesting a correlation between synthesis method and pharmacological properties .
  • Environmental Impact : Although primarily studied for its biological activity, ethyl-4-aminobenzoate's environmental behavior has also been investigated, revealing that it does not persist in natural waters, which may reduce ecological concerns related to its use in consumer products like sunscreens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-acetamidobenzoate, and how can reaction efficiency be validated?

Methodological Answer: this compound is typically synthesized via esterification of 4-acetamidobenzoic acid. A validated method involves refluxing the acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under anhydrous conditions. Key validation steps include:

  • Yield Optimization : Monitor reaction time and temperature; yields >85% are achievable under reflux for 4–6 hours .
  • Purity Analysis : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase to confirm product separation from unreacted starting material.
  • Byproduct Mitigation : Neutralize residual acid with sodium carbonate during workup to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • ¹H NMR : Key signals include the ethyl ester group (δ 1.33 ppm, triplet; δ 4.31–4.37 ppm, quartet) and the acetamido proton (δ 10.56 ppm, singlet) .
  • IR Spectroscopy : Peaks at ~1712 cm⁻¹ (ester C=O) and ~1620 cm⁻¹ (amide C=O) confirm functional groups .
  • HR-EI-MS : Molecular ion peak at m/z 369.1556 [M]⁺ (theoretical 369.1576 for C₂₁H₂₃NO₅) validates molecular weight .

Critical Analysis : Discrepancies in NH proton chemical shifts (e.g., δ 10.56 ppm in DMSO vs. δ 8.20 ppm in CDCl₃) highlight solvent effects on hydrogen bonding .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Management : Segregate organic waste containing acetamido/ester groups and dispose via licensed chemical waste contractors .
  • Emergency Measures : For accidental ingestion, administer water (5 mL/kg) without inducing vomiting. For inhalation, provide oxygen via non-rebreather mask (10–15 L/min) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of nitration in this compound derivatives?

Methodological Answer: Nitration of this compound with HNO₃/H₂SO₄ at 100°C for 2 hours produces Ethyl 4-acetamido-3-nitrobenzoate. Regioselectivity is controlled by:

  • Electrophilic Aromatic Substitution (EAS) : The acetamido group (-NHCOCH₃) acts as a meta-directing group, favoring nitration at the 3-position .
  • Kinetic vs. Thermodynamic Control : Prolonged reaction times (>3 hours) may lead to di-nitration byproducts; monitor via HPLC.

Validation : ¹H NMR of the nitro derivative shows a deshielded aromatic proton at δ 8.36 ppm (C6H3NO₂), confirming regiochemistry .

Q. What mechanistic insights explain the thermal decomposition pathways of transition metal complexes involving this compound?

Methodological Answer: Thermogravimetric analysis (TGA) of [M(4-acamb)₂(N₂H₄)]·2H₂O complexes (M = Ni, Cd, Zn) reveals:

  • Dehydration Step : Loss of coordinated water at 120–150°C.
  • Ligand Decomposition : Exothermic events at 350°C (Cd) and 401°C (Zn) correspond to oxidative breakdown of the acetamido and hydrazine ligands .
  • Residue Analysis : Final residues (e.g., CdO, ZnO) confirm metal oxide formation .

Contradictions : Nickel complexes exhibit lower thermal stability (decomposition at 280°C) compared to Cd/Zn, suggesting weaker M–N bonding .

Q. How can computational modeling be integrated with crystallographic data to predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate binding energies of 4-acetamidobenzoate with lanthanides (e.g., La³⁺, Ce³⁺) to predict coordination preferences (e.g., bidentate vs. monodentate binding) .
  • Crystallographic Validation : Compare computed bond lengths with X-ray diffraction data (e.g., Zn–O bond length: 2.05 Å calculated vs. 2.08 Å experimental) .
  • Applications : Optimize MOF porosity for drug delivery by tuning ligand-metal ratios and reaction pH.

Properties

IUPAC Name

ethyl 4-acetamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOBHNRBWKNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277615
Record name Ethyl-4-acetamidobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5338-44-3
Record name 5338-44-3
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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